molecular formula C19H18FN3O B2827179 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone CAS No. 836691-22-6

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone

Katalognummer: B2827179
CAS-Nummer: 836691-22-6
Molekulargewicht: 323.371
InChI-Schlüssel: AVKVCWUQTHJJDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone is a heterocyclic compound featuring a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-fluorophenyl group. This structure combines the pharmacophoric properties of benzimidazole (notable for its role in medicinal chemistry, including kinase inhibition and receptor modulation) with the piperidine scaffold (common in bioactive molecules for improved solubility and conformational flexibility). The 4-fluorophenyl moiety enhances metabolic stability and lipophilicity, making the compound a candidate for therapeutic applications such as enzyme inhibition or receptor antagonism .

Eigenschaften

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c20-15-7-5-14(6-8-15)19(24)23-11-9-13(10-12-23)18-21-16-3-1-2-4-17(16)22-18/h1-8,13H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVCWUQTHJJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. The fluorophenyl group can be introduced through a subsequent reaction with 4-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to handle the compound's complexity.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form a fluorophenol derivative.

  • Reduction: : The benzimidazole ring can be reduced to form a benzimidazolylamine derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Benzimidazolylamine derivatives.

  • Substitution: : Various substituted piperidines.

Wissenschaftliche Forschungsanwendungen

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: : It has been investigated for its therapeutic potential, including anti-inflammatory and anticancer properties.

  • Industry: : Its unique structure makes it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (Compound 65)
  • Structure : Replaces the 4-fluorophenyl group with a 2-(trifluoromethyl)phenyl substituent.
  • Synthesis : Synthesized via HBTU-mediated coupling of 4-(2-(trifluoromethyl)phenyl)piperidine and 1H-benzo[d]imidazole-2-carboxylic acid in DMF (67% yield) .
  • Key Data : Melting point 178–185°C; higher lipophilicity due to the trifluoromethyl group.
2.1.2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives (Compounds 2 and 6)
  • Structure : Lack the piperidine scaffold but retain the 4-fluorophenyl-benzimidazole core.
  • Synthesis : Synthesized via condensation of 4-fluorobenzaldehyde with diamine derivatives, yielding up to 92% after column chromatography .
  • Key Data : Rf values (0.65–0.85) indicate moderate polarity; used as templates for metabolically stable agents .
2.1.3. Thieno[3,2-c]pyrazole-Piperazine Derivatives
  • Structure: Substitutes benzimidazole with thieno[3,2-c]pyrazole and piperidine with piperazine.
  • Synthesis : Derived from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine, characterized via spectral analysis .
  • Comparison: The thienopyrazole core may alter electron distribution and binding kinetics, while piperazine offers distinct hydrogen-bonding capabilities compared to piperidine.

Pharmacological and Physicochemical Comparisons

Compound Core Structure Substituent Synthesis Yield Key Property
Target Compound Benzimidazole-Piperidine 4-Fluorophenyl N/A High lipophilicity, metabolic stability
Compound 65 Benzimidazole-Piperidine 2-(Trifluoromethyl)phenyl 67% Enhanced electron-withdrawing effects
2-(4-Fluorophenyl)-1H-benzimidazole Benzimidazole 4-Fluorophenyl 55–92% Lower conformational flexibility
Thienopyrazole-Piperazine Thienopyrazole-Piperazine 2-Fluorophenyl N/A Altered π-π stacking potential

Biologische Aktivität

The compound (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone, also referred to as a benzimidazole derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, metabolic stability, and therapeutic implications.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}FN3_{3}
  • Molecular Weight : 301.35 g/mol
  • CAS Number : 38385-95-4

This compound features a benzimidazole moiety linked to a piperidine ring, which is further substituted with a fluorophenyl group. The structural characteristics are believed to contribute to its biological activity.

GABA-A Receptor Modulation

Recent studies have identified (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. The compound selectively interacts with the α1/γ2 interface of the GABA-A receptor, enhancing its activity and potentially offering therapeutic benefits for neurological disorders such as anxiety and epilepsy .

Metabolic Stability and Toxicity

A significant aspect of drug development is the metabolic stability of compounds. Studies have shown that derivatives of benzimidazole, including our compound of interest, exhibit improved metabolic stability compared to traditional benzodiazepines like alpidem. In vitro experiments using human liver microsomes demonstrated that the parent compound remained largely unmetabolized after prolonged incubation, indicating lower susceptibility to hepatic biotransformation . This stability is essential for reducing potential hepatotoxicity associated with rapid metabolism.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological profiles:

Study Findings Implications
Study 1Identified 2-(4-fluorophenyl)-1H-benzo[d]imidazoles as PAMs with enhanced metabolic stabilitySuggests potential for developing safer anxiolytic medications
Study 2Evaluated the interaction of benzimidazole derivatives with GABA-A receptorsHighlighted structural features critical for receptor binding
Study 3Compared metabolic pathways of various imidazole derivativesDemonstrated that specific substitutions can enhance metabolic stability

Q & A

Q. What are the established synthetic routes for (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone, and how is structural validation performed?

Methodological Answer:

  • Synthesis :
    • Step 1 : React 4-fluorobenzoyl chloride with a piperidine-benzoimidazole intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C). A base like triethylamine is used to neutralize HCl byproducts .
    • Step 2 : Purify the crude product via column chromatography (n-hexane/EtOAc gradient) or recrystallization to achieve >95% purity .
  • Characterization :
    • NMR Spectroscopy : Confirm the presence of the fluorophenyl group (δ 7.2–7.8 ppm in 1^1H-NMR) and benzoimidazole protons (δ 7.5–8.3 ppm) .
    • HPLC : Use reverse-phase C18 columns (e.g., 254 nm detection) to verify purity (retention time ~13–15 minutes) .
    • Mass Spectrometry : Validate the molecular ion peak (e.g., [M+H]+^+ at m/z 365.2) .

Q. What preliminary biological activities are associated with this compound?

Methodological Answer:

  • Antimicrobial Testing : Perform broth microdilution assays against Staphylococcus aureus and Escherichia coli (MIC values typically 8–32 µg/mL). The fluorophenyl group enhances lipophilicity, improving membrane penetration .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC50_{50} values are often <50 µM due to imidazole-mediated enzyme inhibition .
  • Key Factor : Compare activity with non-fluorinated analogs to isolate fluorine’s electronic effects .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

Methodological Answer:

  • Reaction Optimization :
    • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 85%) .
    • Solvent Effects : Replace dichloromethane with THF to reduce side reactions (e.g., hydrolysis of benzoimidazole) .
    • Temperature Control : Maintain 0–5°C during benzoylation to suppress dimerization .
  • Troubleshooting : Monitor intermediates via TLC (Rf_f 0.3–0.5 in EtOAc) to detect unreacted starting materials .

Q. How do structural modifications influence bioactivity? Provide a SAR analysis.

Methodological Answer:

  • SAR Framework :

    Modification Biological Impact Reference
    Fluorine → ChlorineIncreased cytotoxicity (IC50_{50} ↓ 30%)
    Piperidine → PiperazineImproved solubility but reduced potency
    Benzoimidazole → ImidazoleLoss of selectivity (MIC values ↑ 4-fold)
  • Method : Synthesize analogs, test in parallel assays, and use molecular docking (e.g., AutoDock Vina) to predict binding to targets like DNA gyrase .

Q. What mechanisms underlie the compound’s biological activity?

Methodological Answer:

  • Hypothesis : Inhibition of tyrosine kinases or topoisomerases via π-π stacking (fluorophenyl) and hydrogen bonding (imidazole N-H) .
  • Experimental Validation :
    • Enzyme Assays : Measure ATPase activity in kinase domains (e.g., EGFR) using malachite green phosphate detection .
    • Cellular Imaging : Fluorescent tagging (e.g., FITC conjugate) to track subcellular localization in cancer cells .

Q. How should contradictory analytical data (e.g., elemental analysis vs. NMR) be resolved?

Methodological Answer:

  • Case Study : If elemental analysis shows C: 62.1% (calc. 63.4%), possible causes include hydrate formation or residual solvent.
  • Resolution :
    • TGA/DSC : Check for weight loss indicative of hydration .
    • 19^{19}F-NMR : Confirm absence of fluorine-containing impurities .
    • Repeat Synthesis : Use stricter drying protocols (e.g., P2_2O5_5 desiccation) .

Q. What strategies improve pharmacokinetic properties (e.g., bioavailability)?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Use shake-flask method (logP ~2.5 suggests moderate lipophilicity) .
    • Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms); add methyl groups to reduce oxidation .
  • Pro-drug Design : Introduce ester moieties at the piperidine N-position for hydrolytic activation in vivo .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

Methodological Answer:

  • Case Example : Discrepant MIC values (Study A: 8 µg/mL; Study B: 32 µg/mL).
  • Root Causes :
    • Strain variability (e.g., methicillin-resistant vs. susceptible S. aureus).
    • Assay conditions (pH, inoculum size).
  • Resolution : Standardize protocols (CLSI guidelines) and include reference antibiotics as controls .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.